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Compound of Interest

Compound Name:
3-n-Butoxy-4-methoxybenzoyl

chloride

Cat. No.: B7844288

Get Quote

Introduction & Chemical Profile
3-n-Butoxy-4-methoxybenzoyl chloride is a highly reactive electrophile derived from

isovanillic acid.[1][2] It serves as a pivotal building block in the development of PDE4 inhibitors

(e.g., analogs of Rolipram and Ro 20-1724), which are targeted for treating inflammatory

conditions like COPD, psoriasis, and asthma, as well as CNS disorders.[1]

The specific 3-butoxy-4-methoxy substitution pattern is pharmacologically privileged; the

lipophilic butoxy tail occupies the hydrophobic pocket of the PDE4 enzyme active site

(specifically the Q-pocket), enhancing potency and selectivity compared to shorter alkoxy

chains.[1][2]
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Property Detail

Chemical Name 3-n-Butoxy-4-methoxybenzoyl chloride

CAS Number Derived from Acid CAS: 66924-20-7

Molecular Formula C₁₂H₁₅ClO₃

Molecular Weight 242.70 g/mol

Appearance
Yellowish liquid or low-melting solid (moisture

sensitive)

Precursor 3-n-Butoxy-4-methoxybenzoic acid

Synthesis Workflow & Mechanism
The production and utilization of this intermediate follow a strict three-stage protocol to ensure

high purity and yield.[2] The workflow moves from the alkylation of isovanillic acid to the

generation of the acid chloride, followed by immediate coupling.[2]

Mechanism of Action: Catalytic Acyl Chloride Formation
We utilize Oxalyl Chloride with DMF catalysis (Vilsmeier-Haack intermediate) rather than

Thionyl Chloride.[1][2] This method is milder, produces volatile byproducts (CO, CO₂, HCl), and

avoids the formation of sulfur-based impurities that can poison downstream hydrogenation

catalysts.[1]

Isovanillic Acid
(3-OH, 4-OMe)

Step 1: Alkylation
(n-BuBr, K2CO3, DMF)

3-n-Butoxy-4-methoxy-
benzoic Acid

SN2 Mechanism Step 2: Chlorination
((COCl)2, cat. DMF)

3-n-Butoxy-4-methoxy-
benzoyl Chloride

Nu-Acyl Subst. Step 3: Amide Coupling
(Amine, Et3N, DCM)

PDE4 Inhibitor
(Benzamide Scaffold)

Schotten-Baumann

Click to download full resolution via product page

Figure 1: Synthetic pathway from Isovanillic Acid to PDE4 Inhibitor Scaffolds.[1][2]

Detailed Experimental Protocols
Stage 1: Synthesis of 3-n-Butoxy-4-methoxybenzoic
Acid
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Objective: Selective alkylation of the meta-hydroxyl group.[1][2]

Reagents:

Isovanillic acid (1.0 eq)[2]

n-Butyl bromide (1.2 eq)[1][2]

Potassium Carbonate (K₂CO₃, 2.5 eq)[1]

Potassium Iodide (KI, 0.1 eq - Finkelstein catalyst)[1][2]

Solvent: DMF (anhydrous)[2]

Protocol:

Charge a reaction vessel with Isovanillic acid and anhydrous DMF (5 mL/g).

Add K₂CO₃ and catalytic KI.[2] Stir at room temperature for 15 minutes to form the

phenoxide anion.

Add n-Butyl bromide dropwise over 20 minutes.

Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or

HPLC.[2]

Workup: Cool to RT. Pour into ice-water (10x volume). Acidify with 1M HCl to pH 2–3 to

precipitate the product.

Filtration: Collect the white solid by vacuum filtration.[2] Wash with cold water.[2]

Purification: Recrystallize from Ethanol/Water to yield 3-n-Butoxy-4-methoxybenzoic acid

(Yield >85%).

Stage 2: Generation of 3-n-Butoxy-4-methoxybenzoyl
Chloride
Objective: Conversion to the reactive acyl chloride under anhydrous conditions.[1][2]
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Reagents:

3-n-Butoxy-4-methoxybenzoic acid (from Stage 1)[1][2]

Oxalyl Chloride (1.2 eq)[2]

DMF (catalytic, 2–3 drops)[1]

Solvent: Dichloromethane (DCM, anhydrous)[1]

Protocol:

Suspend the dried acid in anhydrous DCM (10 mL/g) under Nitrogen atmosphere.

Add catalytic DMF.

Cool to 0°C.

Add Oxalyl Chloride dropwise. Caution: Vigorous gas evolution (CO, CO₂).[1]

Warm to room temperature and stir for 2 hours until the solution becomes clear and gas

evolution ceases.

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure

(Rotavap) to obtain the crude acid chloride as a yellow oil/solid.

Note: Do not purify by chromatography.[2] Use immediately for the next step to prevent

hydrolysis.[2]

Stage 3: Amide Coupling (General Protocol for Library
Synthesis)
Objective: Synthesis of the target benzamide (PDE4 pharmacophore).[2]

Reagents:

Crude Acid Chloride (1.0 eq)[2]
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Target Amine (e.g., 3,5-dichloro-4-aminopyridine for Roflumilast analogs) (1.1 eq)[1][2]

Triethylamine (TEA) or DIPEA (2.0 eq)[2]

Solvent: DCM or THF[1][2]

Protocol:

Dissolve the amine and TEA in anhydrous DCM. Cool to 0°C.[2][3]

Dissolve the crude acid chloride in a minimal amount of DCM.

Add the acid chloride solution dropwise to the amine solution.

Stir at 0°C for 30 minutes, then warm to RT and stir for 2–4 hours.

Quench with saturated NaHCO₃ solution.

Extraction: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine),

then Brine.

Dry over Na₂SO₄ and concentrate.

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Troubleshooting & Optimization (E-E-A-T)
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Issue Probable Cause Expert Solution

Incomplete Alkylation (Stage 1)
Steric hindrance or low

reactivity of bromide.[1][2]

Add 10 mol% Potassium

Iodide (KI) to generate the

more reactive butyl iodide in

situ.[2] Increase Temp to 80°C.

Low Yield in Chloride Step Hydrolysis due to moisture.[2]

Ensure all glassware is oven-

dried.[1][2] Use a CaCl₂ drying

tube or Nitrogen balloon.[2]

Use fresh Oxalyl Chloride.[2]

O-Acylation vs N-Acylation
If coupling with amino-

alcohols.[1][2]

Maintain low temperature (0°C

to -10°C) during addition.[1][2]

Use DCM (non-polar) to favor

N-acylation over O-acylation.

Colored Impurities
Oxidation of electron-rich

phenol ring.[1][2]

Perform all steps under inert

atmosphere (N₂/Ar). Add a

radical scavenger if necessary

during workup.[2]

Safety & Handling
Acid Chlorides: Highly corrosive and lachrymators.[2] React violently with water to release

HCl gas.[2] Handle only in a fume hood.

Oxalyl Chloride: Toxic by inhalation.[2] Produces CO (carbon monoxide).[2]

n-Butyl Bromide: Alkylating agent; potential carcinogen.[1][2] Wear double nitrile gloves.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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